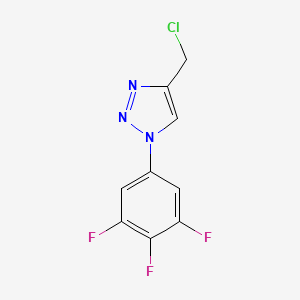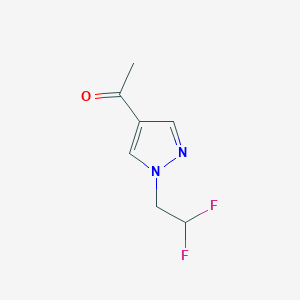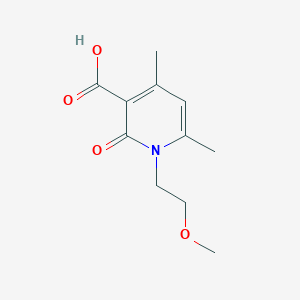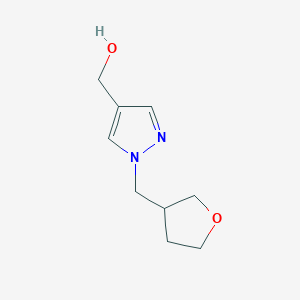
1-(3-氨基吡咯烷-1-基)-3,3-二甲基丁烷-2-酮
描述
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, or 1-Pyrrolidin-3-yl-3,3-dimethylbutan-2-one, is a synthetic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific and medical fields. This compound is a derivative of the pyrrolidine family, which consists of compounds with a 5-member ring structure containing nitrogen, and is also known as 1-pyrrolidine-3-yl-3,3-dimethylbutan-2-one. It has been widely studied for its potential applications in drug design, biochemistry, and medicinal chemistry.
科学研究应用
化学传感器开发
一项研究讨论了开发一种新型蓝色发光二甲呋喃连接的 2-氨基吡啶-3-腈作为 Fe³⁺ 离子和苦味酸的双响应荧光化学传感器,展示了此类化合物在环境监测和安全应用中的潜力 (Shylaja 等人,2020).
固态多态性
通过场循环 1H NMR 弛豫法对塑料结晶相中二甲基丁醇动力学的研究突出了这些化合物的丰富的固态多态性,其中包括塑料结晶相和玻璃,表明了人们对类似分子的物理性质在材料科学中的兴趣 (Carignani 等人,2018).
对映体分离技术
另一项研究概述了使用手性苯并呋喃衍生的衍生化试剂通过 HPLC 进行间接对映体分离,重点是分离生物学上重要分子的对映体。这强调了衍生化试剂在增强手性化合物分析中的作用,其中可能包括类似于 1-(3-氨基吡咯烷-1-基)-3,3-二甲基丁烷-2-酮 的结构 (Toyo’oka, 2013).
合成方法和表征
新化合物的合成和表征,例如新型大麻模拟物设计药物的详细结构解析过程,提供了对可用于研究具有与 1-(3-氨基吡咯烷-1-基)-3,3-二甲基丁烷-2-酮 相似结构的化合物的方法的见解。这些方法包括 NMR 光谱和质谱技术 (Girreser 等人,2016).
光笼发展
关于可见光触发无痕 Staudinger 连接试剂的研究突出了二苯基膦硫酯的光笼合成,该光笼可被可见光释放。这项研究指出了为与目标化合物在结构上相关的分子中受控释放或激活官能团创建光响应系统的潜力 (Hu 等人,2018).
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASEPJBHLEXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)
![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468003.png)




![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)


![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)